molecular formula C21H27NO3 B12216243 Methyl 2-adamantanyl-2-[(3-methylphenyl)carbonylamino]acetate

Methyl 2-adamantanyl-2-[(3-methylphenyl)carbonylamino]acetate

Cat. No.: B12216243
M. Wt: 341.4 g/mol
InChI Key: UHTXMZCKDWIOBM-UHFFFAOYSA-N
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Description

Methyl 2-adamantanyl-2-[(3-methylphenyl)carbonylamino]acetate is a synthetic organic compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-adamantanyl-2-[(3-methylphenyl)carbonylamino]acetate typically involves the following steps:

    Formation of Adamantane Derivative: The starting material, adamantane, undergoes functionalization to introduce a reactive group, such as a halide or hydroxyl group.

    Amidation Reaction: The functionalized adamantane derivative reacts with 3-methylbenzoic acid to form an amide bond. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Esterification: The final step involves the esterification of the amide product with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-adamantanyl-2-[(3-methylphenyl)carbonylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The adamantane core can be oxidized to introduce hydroxyl or carbonyl groups.

    Reduction: The ester and amide functionalities can be reduced to their corresponding alcohols and amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Hydroxylated or carbonylated adamantane derivatives.

    Reduction: Alcohols and amines derived from the ester and amide groups.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 2-adamantanyl-2-[(3-methylphenyl)carbonylamino]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its stability and unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its rigidity and thermal stability.

Mechanism of Action

The mechanism of action of Methyl 2-adamantanyl-2-[(3-methylphenyl)carbonylamino]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane core can enhance the compound’s ability to cross cell membranes and reach intracellular targets. The aromatic and ester functionalities may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate
  • Methyl 2-adamantanyl-2-[(2-methylphenyl)carbonylamino]acetate
  • Adamantane-1-carboxylic acid derivatives

Uniqueness

Methyl 2-adamantanyl-2-[(3-methylphenyl)carbonylamino]acetate is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The adamantane core provides exceptional stability and rigidity, making it a valuable scaffold for various applications.

Properties

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 2-(1-adamantyl)-2-[(3-methylbenzoyl)amino]acetate

InChI

InChI=1S/C21H27NO3/c1-13-4-3-5-17(6-13)19(23)22-18(20(24)25-2)21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16,18H,7-12H2,1-2H3,(H,22,23)

InChI Key

UHTXMZCKDWIOBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(=O)OC)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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